2-[5-amino-2-(4-aminophenyl)-1H-benzimidazol-1-yl]ethanol
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Overview
Description
2-[5-Amino-2-(4-aminophenyl)-1H-1,3-benzimidazol-1-yl]-1-ethanol is a complex organic compound with significant applications in various scientific fields This compound is characterized by its benzimidazole core, which is a fused heterocyclic structure containing both benzene and imidazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-amino-2-(4-aminophenyl)-1H-1,3-benzimidazol-1-yl]-1-ethanol typically involves multi-step organic reactions. One common method involves the condensation of 4-nitroaniline with o-phenylenediamine to form 2-(4-nitrophenyl)-1H-benzimidazole. This intermediate is then reduced to 2-(4-aminophenyl)-1H-benzimidazole, which is further reacted with ethylene oxide under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-[5-Amino-2-(4-aminophenyl)-1H-1,3-benzimidazol-1-yl]-1-ethanol undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro derivatives.
Reduction: The nitro groups can be reduced back to amino groups.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) and sulfuric acid (H2SO4).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino groups can yield nitro derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
2-[5-Amino-2-(4-aminophenyl)-1H-1,3-benzimidazol-1-yl]-1-ethanol has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its aromatic structure.
Medicine: Explored for its antimicrobial properties and potential use in drug development.
Industry: Utilized in the production of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 2-[5-amino-2-(4-aminophenyl)-1H-1,3-benzimidazol-1-yl]-1-ethanol involves its interaction with various molecular targets. The compound can bind to DNA, disrupting its replication and transcription processes. Additionally, it can interact with enzymes, inhibiting their activity and affecting cellular metabolism. The specific pathways involved depend on the biological context and the target organism .
Comparison with Similar Compounds
Similar Compounds
2-Aminobenzothiazole: Shares a similar benzimidazole core but with a sulfur atom in the ring structure.
2-(4-Aminophenyl)benzothiazole: Similar structure but with a thiazole ring instead of an imidazole ring.
5-Amino-2-(4-aminophenyl)benzofuran: Contains a benzofuran ring instead of a benzimidazole ring
Uniqueness
2-[5-Amino-2-(4-aminophenyl)-1H-1,3-benzimidazol-1-yl]-1-ethanol is unique due to its combination of amino groups and an ethanol moiety, which enhances its solubility and reactivity. This makes it particularly useful in applications requiring high reactivity and solubility, such as in the synthesis of complex organic molecules and advanced materials.
Properties
Molecular Formula |
C15H16N4O |
---|---|
Molecular Weight |
268.31 g/mol |
IUPAC Name |
2-[5-amino-2-(4-aminophenyl)benzimidazol-1-yl]ethanol |
InChI |
InChI=1S/C15H16N4O/c16-11-3-1-10(2-4-11)15-18-13-9-12(17)5-6-14(13)19(15)7-8-20/h1-6,9,20H,7-8,16-17H2 |
InChI Key |
DFMOWNVDYYEOBW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NC3=C(N2CCO)C=CC(=C3)N)N |
solubility |
>40.2 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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